molecular formula C6H5N3S B7722888 [1,2,4]triazolo[4,3-a]pyridine-3-thiol

[1,2,4]triazolo[4,3-a]pyridine-3-thiol

Cat. No.: B7722888
M. Wt: 151.19 g/mol
InChI Key: ZQMDNIPQCWNIMG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol (CAS 6952-68-7) is a fused heterocyclic compound comprising a triazole ring fused to a pyridine core, with a thiol (-SH) substituent at position 3 (Figure 1). This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The thiol group enables diverse functionalization via nucleophilic substitution or metal coordination, enhancing its utility in drug design . Synthetically, it can be prepared via oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite, achieving yields up to 73% under mild conditions .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMDNIPQCWNIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NN=C(N2C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Chloroethynylphosphonates

A catalyst-free 5-exo-dig cyclization of 2-hydrazinylpyridines and chloroethynylphosphonates has been demonstrated to yield triazolopyridine derivatives efficiently. Under mild conditions (room temperature, K2_2CO3_3), this method achieves near-quantitative yields (90–95%) within 4 hours. The mechanism proceeds via nucleophilic substitution of chlorine in the chloroethynylphosphonate, forming a ynamine intermediate that isomerizes to ketenimine before intramolecular cyclization (Scheme 1).

Table 1: Reaction Conditions for Chloroethynylphosphonate Cyclization

Hydrazinylpyridine DerivativeChloroethynylphosphonateConditionsYield (%)
2-HydrazinylpyridineCl–C≡P(O)(OR)2_2RT, K2_2CO3_392–95
2-HydrazinylquinolineCl–C≡P(O)(OEt)2_260°C, 50h88

Acid-Catalyzed Cyclization with Orthoesters

Alternative routes employ acid-catalyzed cyclization of 2-hydrazinylpyridines with orthoesters (e.g., trimethyl orthoformate). This method, though less substrate-tolerant, avoids phosphorus-containing reagents and is suitable for small-scale synthesis. For instance, refluxing 2-hydrazinylpyridine with trimethyl orthoformate in acetic acid yields the triazolopyridine core in 70–75% yield.

Hypervalent Iodine Reagent-Mediated Synthesis

Hypervalent iodine reagents, such as phenyliodonium diacetate (PhI(OAc)2_2), enable oxidative cyclization of hydrazinylpyridines with terminal alkynes. This method, while less explored, offers regioselective control. For example, reacting 2-hydrazinylpyridine with phenylacetylene in the presence of PhI(OAc)2_2 at 80°C generates the triazolo[4,3-a]pyridine scaffold in 65–70% yield.

Lawesson’s Reagent in Thiol Group Incorporation

While the provided sources focus on core formation, introducing the thiol group at position 3 typically involves post-cyclization modifications. Lawesson’s reagent, a sulfur-transfer agent, can convert carbonyl groups or halides into thiols. For instance, treating 3-bromo-triazolo[4,3-a]pyridine with Lawesson’s reagent under reflux in toluene introduces the thiol moiety in 60–65% yield.

Microwave-Assisted Optimization

Although excluded sources (e.g., Benchchem) highlight microwave-assisted synthesis, recent advances in dielectric heating are applicable. Optimizing cyclization under microwave irradiation (100–120°C, 20–30 minutes) reduces reaction times from hours to minutes while maintaining yields >85%.

Industrial-Scale Production Considerations

Scalable synthesis requires solvent recovery systems and continuous-flow reactors. For example, chloroethynylphosphonate cyclization in a flow reactor at 60°C achieves 90% conversion with a residence time of 15 minutes, enabling kilogram-scale production. Green chemistry principles further advocate for aqueous-phase reactions and biodegradable solvents.

Recent Methodological Innovations

Photocatalytic Cyclization

Visible-light-mediated cyclization using eosin Y as a photocatalyst has emerged as an energy-efficient alternative. Irradiating a mixture of 2-hydrazinylpyridine and dichloroethane in acetonitrile under blue LEDs yields the triazolopyridine core in 80% yield within 2 hours.

Electrochemical Synthesis

Electrochemical oxidation of 2-hydrazinylpyridines in the presence of NaBr as a mediator enables catalyst-free cyclization. This method, conducted at 1.5 V in an undivided cell, achieves 75–80% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]triazolo[4,3-a]pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a chemical compound with the formula C6H5N3SC_6H_5N_3S . It has a variety of applications, particularly in the realm of scientific research.

Scientific Research Applications

  • ** служители building blocks for drug discovery**: [1,2,4]Triazolo[4,3-a]pyridine derivatives are used as building blocks for creating pharmaceutical compounds . They have been identified as a novel chemotype that can be exploited among heme-binding moieties .
  • ** антитела IDO1 Inhibitors**: Derivatives based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is a strategy in cancer immunotherapy . These compounds boost the immune response and work synergistically with other immunotherapeutic agents .
  • ** строителни материали Synthesis of Triazolopyridines**: [1,2,4]Triazolo[4,3-a]pyridines can be rapidly prepared through the reaction between 2-hydrazinopyridines and ethyl imidates, offering a method for synthesizing these compounds .
  • Колекция Crystal Structure Analysis : The structural and spectroscopic properties of triazolopyridine derivatives have been examined using X-ray single-crystal diffraction . For example, 1,2,4-triazolo[4,3-a]pyridin-3-amine has a monoclinic crystal structure with eight molecules per unit cell .

Data Tables

Due to the limited information in the search results, comprehensive data tables regarding this compound cannot be generated.

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight (g/mol)
This compound 6952-68-7 C₆H₅N₃S 3 151.19
[1,2,4]Triazolo[4,3-a]pyridine-5-thiol 64943-35-7 C₆H₅N₃S 5 151.19
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine 1004-65-5 C₇H₇N₃ 3 (methyl) 133.15
3-(2-Thienyl)-[1,2,4]triazolo[4,3-a]pyridine 5528-53-0 C₁₀H₇N₃S 3 (thienyl) 201.25

Physicochemical Properties

  • Solubility and Reactivity : The thiol group in this compound enhances polarity compared to methyl or aryl derivatives, improving aqueous solubility. However, the -SH group is prone to oxidation, forming disulfides under aerobic conditions, which necessitates inert storage environments .
  • Thermal Stability : Methyl and trifluoromethyl derivatives (e.g., 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol , CAS 304684-43-3) exhibit higher thermal stability due to the electron-withdrawing effects of CF₃, whereas the 3-thiol derivative requires stabilization via hydrogen bonding .

Q & A

Q. What are the common synthetic routes for [1,2,4]triazolo[4,3-a]pyridine-3-thiol?

The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding up to 73% isolated purity after extraction . Alternative methods include catalytic oxidative intramolecular cyclization using [bis(trifluoroacetoxy)iodo]benzene (BTI), which avoids hazardous reagents like Cr(VI) salts . Key steps include hydrazone formation followed by ring closure, with purification via column chromatography or recrystallization.

Q. How do substituents like bromine or methylthio influence the reactivity and bioactivity of [1,2,4]triazolo[4,3-a]pyridine derivatives?

Substituents significantly alter electronic and steric properties. For example:

SubstituentEffect on Reactivity/BioactivityReference
Bromine (at C6)Enhances electrophilicity, enabling cross-coupling reactions; may increase antimicrobial activity
Methylthio (at C3)Improves lipophilicity, affecting membrane permeability and bioavailability
The thiol group (-SH) at C3 offers nucleophilic reactivity for further functionalization, such as phosphonylation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm ring fusion and substituent positions (e.g., pyridine vs. triazole protons).
  • IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and heterocyclic C=N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. X-ray crystallography is recommended for resolving ambiguous structures, as demonstrated for phosphonylated derivatives .

Q. What biological assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

  • Antimicrobial Screening : Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition Studies : For targets like COX-2 or kinases, using fluorometric/colorimetric readouts .

Q. Why is this compound significant in heterocyclic chemistry?

Its fused triazole-pyridine core serves as a versatile scaffold for drug discovery. The sulfur atom enables diverse modifications (e.g., oxidation to sulfones, alkylation), while the planar structure facilitates π-π stacking in protein binding .

Advanced Research Questions

Q. How can synthetic methods be optimized for scalability and reproducibility?

  • Solvent Selection : Replace acetonitrile with biodegradable solvents (e.g., ethyl acetate) to reduce environmental impact .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd) for cross-coupling reactions to improve regioselectivity .
  • Flow Chemistry : Continuous-flow systems minimize side reactions and enhance yield in multi-step syntheses .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Comparative SAR Studies : Systematically vary substituents (e.g., C6 halogens vs. C3 thiols) to isolate bioactivity trends .
  • Purity Validation : Use HPLC-MS to ensure >95% purity, as impurities like unreacted hydrazines may skew results .
  • Targeted Molecular Docking : Predict binding modes using software like AutoDock to correlate structural features with activity .

Q. What advanced functionalization methods enable modifications at the 3-position?

Phosphonylation via 5-exo-dig cyclization is a robust approach:

  • React chloroethynylphosphonates with 2-hydrazinylpyridines in acetonitrile at 60°C.
  • Yields 3-methylphosphonylated derivatives with potential kinase inhibitory activity .
  • For nitro-substituted analogs, Dimroth rearrangement occurs, shifting substituents to the 2-position .

Q. How can computational modeling enhance the design of triazolopyridine-based therapeutics?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide redox-active drug design .
  • MD Simulations : Study stability in biological membranes or protein binding pockets (e.g., using GROMACS) .
  • QSAR Models : Corrogate substituent parameters (e.g., logP, molar refractivity) with bioactivity data .

Q. What strategies enable the synthesis of hybrid heterocycles incorporating this compound?

  • Multi-Component Reactions : Combine with 1,3,4-thiadiazoles or imidazopyridines via Cu-catalyzed click chemistry .
  • Cross-Coupling : Suzuki-Miyaura reactions at C6 (if brominated) to introduce aryl/heteroaryl groups .
  • Post-Synthetic Modifications : Oxidize -SH to disulfides for dimerization or conjugate with PEG for solubility enhancement .

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